![molecular formula C20H13NO7 B2840246 methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 690214-88-1](/img/structure/B2840246.png)
methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate
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Overview
Description
Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a nitro group, a chromen-2-one moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 6-nitro-2-oxochromene-3-carbaldehyde with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
2. Antimicrobial Properties
The compound's nitro group contributes to its potential antimicrobial activity. Studies have shown that nitro-containing compounds often possess broad-spectrum antibacterial and antifungal properties. In vitro tests have revealed that this compound exhibits inhibitory effects against several pathogenic bacteria .
3. Neuroprotective Effects
Emerging evidence suggests that chromene derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of the compound help mitigate oxidative stress in neuronal cells, thereby preserving cellular integrity .
Material Science Applications
1. Photonic Materials
Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-y]benzoate has been explored for use in photonic applications due to its ability to fluoresce under UV light. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties of materials used in sensors and displays .
2. Coatings and Polymers
The compound's unique structure allows it to act as a precursor for developing advanced coatings with protective and aesthetic qualities. Its application in polymer science is being investigated for creating films that are resistant to UV degradation while providing vibrant color .
Environmental Applications
1. Environmental Remediation
The ability of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-y]-3 oxoprop -1-en -1-y]benzoate to degrade pollutants makes it a candidate for environmental remediation strategies. Studies have shown that similar compounds can catalyze the breakdown of hazardous substances in contaminated water sources .
2. Photodegradation Studies
Research into the photodegradation of this compound under various environmental conditions has provided insights into its stability and potential environmental impact. Understanding its degradation pathways is crucial for assessing its safety as an environmental contaminant .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A simpler derivative of chromen-2-one with similar fluorescent properties.
4-Methylumbelliferone: Another chromen-2-one derivative used as a fluorescent probe.
7-Methylcoumarin: Known for its use in organic synthesis and as a fluorescent marker.
Uniqueness
Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate is unique due to the presence of both a nitro group and a benzoate ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGWMWDYXVZNA-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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